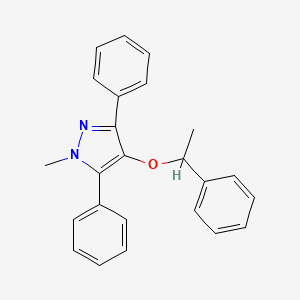![molecular formula C17H18N2O B14606554 (E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine CAS No. 58758-14-8](/img/structure/B14606554.png)
(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a phenylmethanimine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine typically involves the reaction of 2-(morpholin-4-yl)aniline with benzaldehyde under acidic or basic conditions to form the imine linkage. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Formation of N-phenylmorpholine oxides.
Reduction: Formation of N-phenylmorpholine.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylmorpholine: Lacks the imine group but shares the morpholine and phenyl moieties.
Benzylideneaniline: Contains the imine linkage but lacks the morpholine ring.
Morpholine derivatives: Various compounds with different substituents on the morpholine ring.
Uniqueness
(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine is unique due to the combination of the morpholine ring and the imine linkage, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
58758-14-8 |
|---|---|
Fórmula molecular |
C17H18N2O |
Peso molecular |
266.34 g/mol |
Nombre IUPAC |
1-(2-morpholin-4-ylphenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C17H18N2O/c1-2-7-16(8-3-1)18-14-15-6-4-5-9-17(15)19-10-12-20-13-11-19/h1-9,14H,10-13H2 |
Clave InChI |
WSSNHUZNQYLMJK-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC=CC=C2C=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



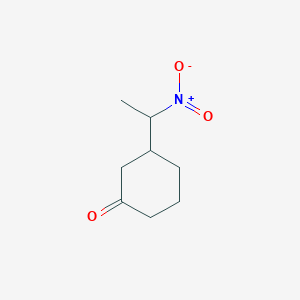
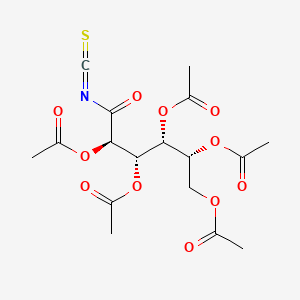


![Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6,6-dimethyl-1a-phenyl-](/img/structure/B14606531.png)
![2-[2-(2,6-Dichlorophenyl)ethyl]oxirane](/img/structure/B14606537.png)
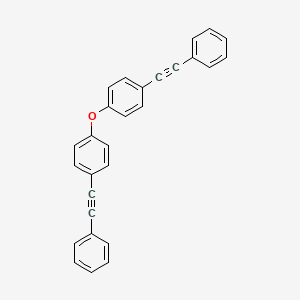
![Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-](/img/structure/B14606544.png)

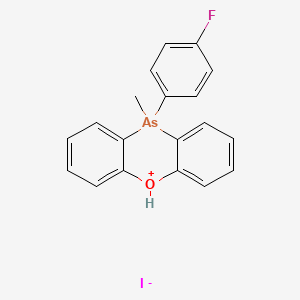
![2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14606552.png)

